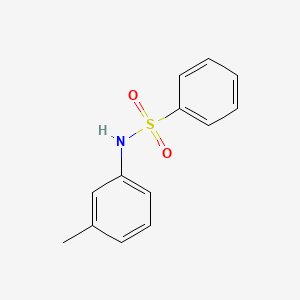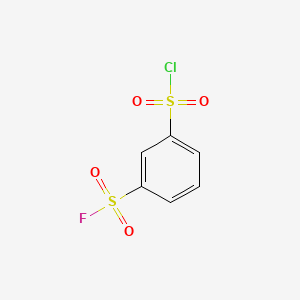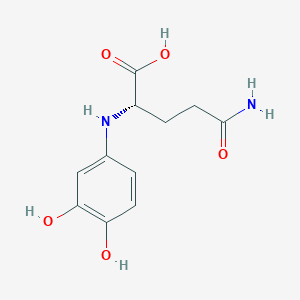
(2S)-5-amino-2-(3,4-dihydroxyanilino)-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Agaridoxin is a mushroom metabolite.
Aplicaciones Científicas De Investigación
Synthesis and Applications in Biochemistry
- Synthesis Techniques : A study by Shrestha-Dawadi and Lugtenburg (2003) details a synthetic scheme for preparing isotopomers of 5-aminolevulinic acid, which is a precursor in the biosynthesis of biologically active porphyrins. This synthesis is central to understanding processes like photosynthesis and oxygen transport.
- Biochemical Reactions : Research by Chalkley and Bloxham (1976) identified cysteine as the reactive group in pyruvate kinase when alkylated by 5-chloro-4-oxopentanoic acid. This highlights its role in enzyme-related reactions.
- Chemical Transformations : Yuan (2006) synthesized 5-Amino-4-oxopentanoic acid hydrochloride from levulinic acid, showing its potential in various chemical transformations.
Applications in Medicinal Chemistry
- HIV-Protease Assay : A study by Badalassi et al. (2002) developed a chromogenic amino acid for HIV-protease assays, showcasing its application in disease detection and analysis.
- Anti-browning Agents in Cosmetics : Research by Zheng et al. (2010) found compounds related to (2S)-5-amino-2-(3,4-dihydroxyanilino)-5-oxopentanoic acid in pineapple fruits that have potential as skin whitening agents in cosmetics.
Synthesis for Radiotracer Development
- Precursor for PET Radiotracer : A study by Liu et al. (2017) described the synthesis of a precursor useful for tumor positron emission tomography (PET) imaging, demonstrating its importance in diagnostic imaging.
Applications in Chemosensors
- Zinc Sensors in Bioimaging : Research by Berrones-Reyes et al. (2019) synthesized Schiff base amino acid zinc sensors for bioimaging applications, highlighting its use in cellular imaging and detection.
Propiedades
Número CAS |
58298-77-4 |
|---|---|
Nombre del producto |
(2S)-5-amino-2-(3,4-dihydroxyanilino)-5-oxopentanoic acid |
Fórmula molecular |
C11H14N2O5 |
Peso molecular |
254.24 g/mol |
Nombre IUPAC |
(2S)-5-amino-2-(3,4-dihydroxyanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C11H14N2O5/c12-10(16)4-2-7(11(17)18)13-6-1-3-8(14)9(15)5-6/h1,3,5,7,13-15H,2,4H2,(H2,12,16)(H,17,18)/t7-/m0/s1 |
Clave InChI |
SGMDQKBASJSDDV-ZETCQYMHSA-N |
SMILES isomérico |
C1=CC(=C(C=C1N[C@@H](CCC(=O)N)C(=O)O)O)O |
SMILES |
C1=CC(=C(C=C1NC(CCC(=O)N)C(=O)O)O)O |
SMILES canónico |
C1=CC(=C(C=C1NC(CCC(=O)N)C(=O)O)O)O |
Apariencia |
Solid powder |
Otros números CAS |
58298-77-4 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
agaridoxin gamma-L-glutaminyl-3,4-dihydroxybenzene N-(gamma-L-glutamyl)-3,4-dihydroxyaniline |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



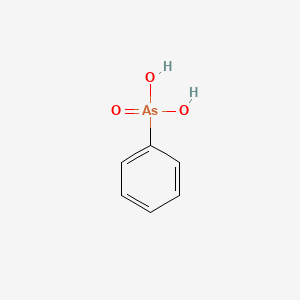
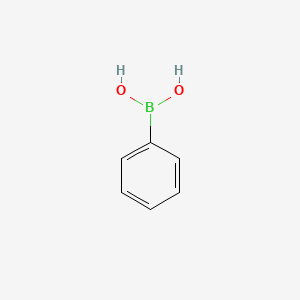
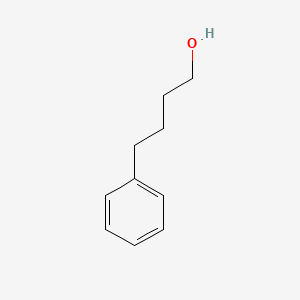
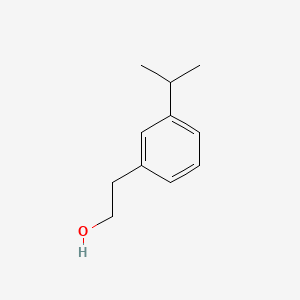
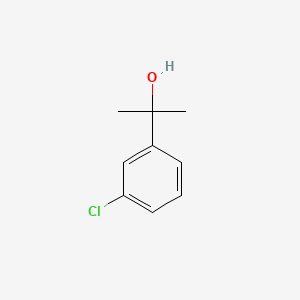
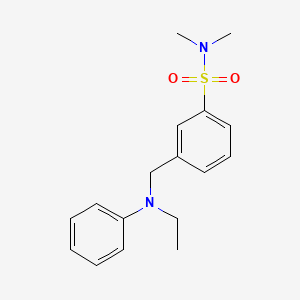


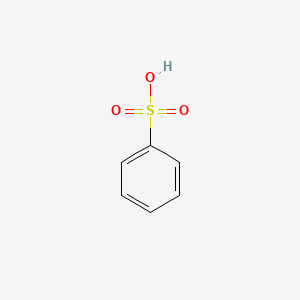
![Benzenesulfonic acid, 3-[[4-[[4-[(2-cyanoethyl)ethylamino]phenyl]azo]-3-methoxyphenyl]azo]-](/img/structure/B1666572.png)
![Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-](/img/structure/B1666573.png)
